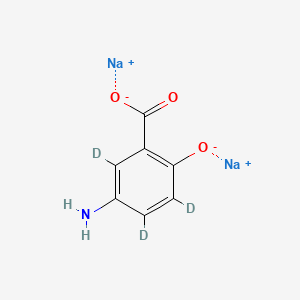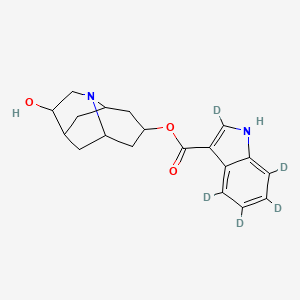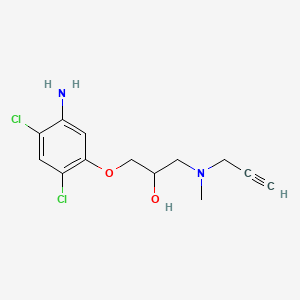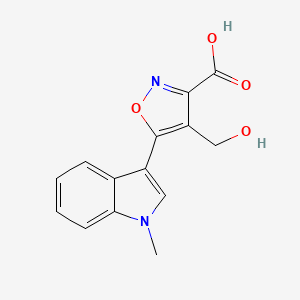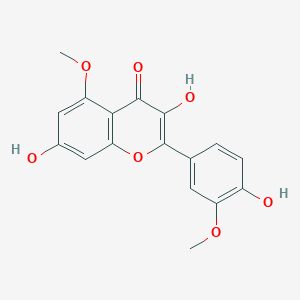
Amlodipine-d9 (maleate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amlodipine-d9 (maleate) is a deuterated form of amlodipine maleate, a calcium channel blocker used primarily in the treatment of hypertension and angina. The deuterium substitution in amlodipine-d9 enhances its pharmacokinetic properties, making it a valuable compound for scientific research and pharmaceutical applications .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of amlodipine-d9 (maleate) involves the reaction of maleic acid with amlodipine free base in water. The process typically includes the following steps :
- Dissolving maleic acid in water.
- Adding amlodipine free base to the solution.
- Stirring the mixture at a controlled temperature to facilitate the reaction.
- Isolating the resulting amlodipine-d9 (maleate) by filtration and drying.
Industrial Production Methods
Industrial production of amlodipine-d9 (maleate) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions .
化学反应分析
Types of Reactions
Amlodipine-d9 (maleate) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of amlodipine-d9 (maleate) may yield pyridine derivatives, while reduction may produce dihydropyridine derivatives .
科学研究应用
Amlodipine-d9 (maleate) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of drug metabolism and pharmacokinetics.
Biology: Employed in cellular studies to investigate calcium channel function and regulation.
Medicine: Utilized in preclinical and clinical research to evaluate the efficacy and safety of calcium channel blockers.
Industry: Applied in the development of new pharmaceutical formulations and drug delivery systems
作用机制
Amlodipine-d9 (maleate) exerts its effects by inhibiting the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle. This inhibition leads to vasodilation, reduced peripheral resistance, and decreased blood pressure. The molecular targets include L-type calcium channels, which are critical for calcium ion regulation in muscle cells .
相似化合物的比较
Similar Compounds
Amlodipine besylate: Another salt form of amlodipine with similar pharmacological properties.
Levoamlodipine maleate: An enantiomer of amlodipine with enhanced efficacy and reduced side effects.
Nifedipine: A first-generation calcium channel blocker with a shorter duration of action compared to amlodipine.
Uniqueness
Amlodipine-d9 (maleate) is unique due to its deuterium substitution, which enhances its metabolic stability and reduces the rate of oxidative degradation. This makes it a valuable tool for studying the pharmacokinetics and pharmacodynamics of calcium channel blockers .
属性
分子式 |
C24H29ClN2O9 |
|---|---|
分子量 |
534.0 g/mol |
IUPAC 名称 |
(Z)-but-2-enedioic acid;5-O-methyl 3-O-(1,1,2,2,2-pentadeuterioethyl) 2-[(2-amino-1,1,2,2-tetradeuterioethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H25ClN2O5.C4H4O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;5-3(6)1-2-4(7)8/h5-8,17,23H,4,9-11,22H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D3,4D2,9D2,10D2; |
InChI 键 |
TZNOWAJJWCGILX-KPAZYDSFSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COC([2H])([2H])C([2H])([2H])N.C(=C\C(=O)O)\C(=O)O |
规范 SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[[(2R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12378987.png)
![[(1S,2S,5S,6S,8R,10S,11R,15S,18R)-9,10,18-trihydroxy-6-(methoxymethyl)-12,12-dimethyl-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate](/img/structure/B12378990.png)
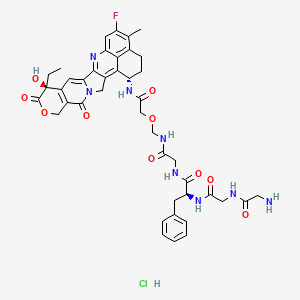
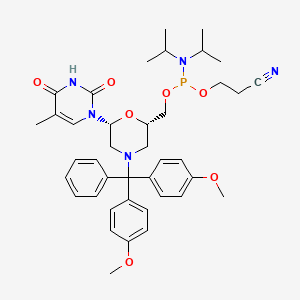
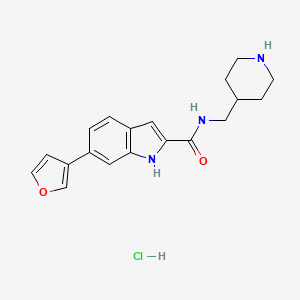
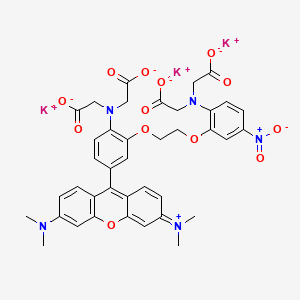
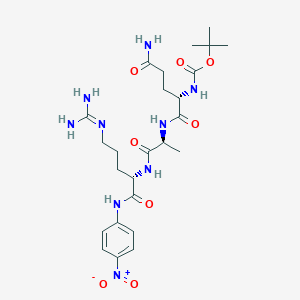
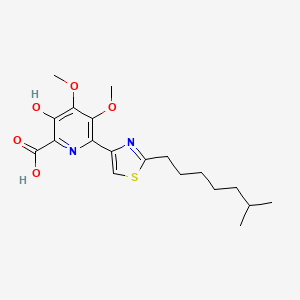
![1-[(2S)-5-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]piperazine](/img/structure/B12379026.png)
